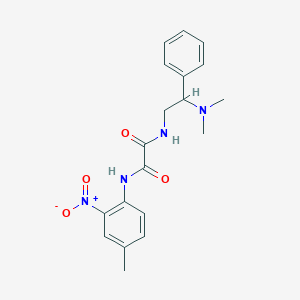![molecular formula C25H24N4O6 B2749298 ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941938-87-0](/img/no-structure.png)
ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-5(4H)-yl group, which is a bicyclic system with nitrogen atoms at positions 1 and 5 . The compound also contains a 3,4-dimethoxyphenyl group, which is a phenyl group substituted with methoxy groups at positions 3 and 4 .
Scientific Research Applications
Anticancer Properties
The compound’s structural features make it a promising candidate for cancer research. Its N-acyl derivative, N-(tetrahydroquinolin-1-yl) amide , has demonstrated NF-κB inhibitory activity. NF-κB is a transcription factor associated with inflammation and cell survival. By targeting NF-κB, this compound may contribute to anticancer drug development .
Antibacterial Activity
Research suggests that derivatives containing the tetrahydroquinoline (THQ) moiety exhibit potent antibacterial properties. The compound’s unique structure could be explored further for its efficacy against bacterial pathogens .
Antifungal Applications
Given the importance of antifungal agents, investigating this compound’s antifungal potential is worthwhile. Its N-acyl derivatives may offer novel solutions for combating fungal infections .
Anti-Inflammatory Effects
The lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound could play a beneficial role in brain disorders involving neuroinflammation. Understanding its anti-inflammatory mechanisms may lead to therapeutic breakthroughs .
Immunomodulation
The compound’s immunomodulatory properties make it relevant for immune-related diseases. For instance, retinoid nuclear modulators derived from similar structures are used to treat metabolic and immunological disorders .
Material Science and New Materials
Beyond its biological applications, the THQ moiety is valuable in material science. Researchers explore its use as a precursor for synthesizing complex molecules with bio-utilities .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate' involves the condensation of 3-amino benzoic acid with ethyl chloroformate to form ethyl 3-carbomethoxybenzoate. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid hydrazide to form the desired compound.", "Starting Materials": [ "3-amino benzoic acid", "ethyl chloroformate", "2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid hydrazide" ], "Reaction": [ "Step 1: Condensation of 3-amino benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-carbomethoxybenzoate.", "Step 2: Reaction of ethyl 3-carbomethoxybenzoate with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound 'ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate'." ] } | |
CAS RN |
941938-87-0 |
Molecular Formula |
C25H24N4O6 |
Molecular Weight |
476.489 |
IUPAC Name |
ethyl 3-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H24N4O6/c1-4-35-25(32)17-6-5-7-18(12-17)26-23(30)15-28-10-11-29-20(24(28)31)14-19(27-29)16-8-9-21(33-2)22(13-16)34-3/h5-14H,4,15H2,1-3H3,(H,26,30) |
InChI Key |
ZXFVABYYEGYBGM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[({[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2749217.png)
![N-(2-cyano-2-methylethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2749218.png)


![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2749224.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2749227.png)

![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)
![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2749235.png)

